Enhanced Solubility and LogP Profile Compared to 3-Aminopropan-1-ol
3-(Methoxyamino)propan-1-ol exhibits a predicted XLogP3-AA of -0.5, indicating moderate hydrophilicity suitable for both aqueous and organic phase applications [1]. In contrast, the simpler analog 3-aminopropan-1-ol has a predicted XLogP of -1.1, making it significantly more hydrophilic and potentially less suitable for applications requiring balanced solubility [2]. This difference in lipophilicity can influence membrane permeability and bioavailability in drug discovery contexts.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | -0.5 (predicted) |
| Comparator Or Baseline | 3-Aminopropan-1-ol: -1.1 (predicted) |
| Quantified Difference | ΔLogP = +0.6 units (more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
The 0.6 LogP unit increase relative to 3-aminopropan-1-ol translates to approximately 4-fold greater partition into organic phases, which is critical for optimizing compound distribution in biological assays and extraction processes.
- [1] PubChem. (2025). 3-(Methoxyamino)propan-1-ol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1458359-05-1 View Source
- [2] PubChem. (2025). 3-Aminopropan-1-ol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3-aminopropan-1-ol View Source
